Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a brominated thiophene derivative with the molecular formula C9H10Br2O4S and a molecular weight of 374.05 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with bromine atoms and a methoxyethoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the reaction of 3-thiophenemethanol with 2-[(methoxyethoxy)ethoxy]ethyl bromide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with molecular targets through its brominated thiophene ring. The bromine atoms and the methoxyethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate can be compared with other brominated thiophene derivatives such as:
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications. This compound is unique due to its methoxyethoxy group, which enhances its solubility and potential for forming diverse chemical interactions.
Properties
CAS No. |
1707727-89-6 |
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Molecular Formula |
C9H10Br2O4S |
Molecular Weight |
374.05 g/mol |
IUPAC Name |
methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3 |
InChI Key |
SOCBAWGVAUITKO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1Br)Br)C(=O)OC |
Origin of Product |
United States |
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